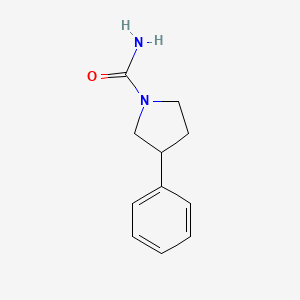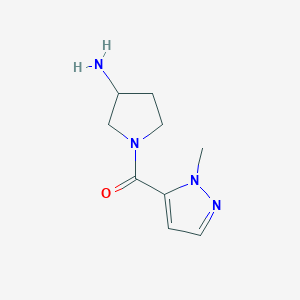![molecular formula C18H22N2O B7554466 [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is widely used in scientific research to study the mechanism of action of serotonin in the nervous system.
Mechanism of Action
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine works by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, anxiety, and depression. By inhibiting the reuptake of serotonin, the compound increases the concentration of serotonin in the synaptic cleft, which leads to an increase in serotonin signaling.
Biochemical and Physiological Effects:
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine has several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which leads to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, anxiety, and depression. The compound has also been shown to have effects on sleep, appetite, and sexual behavior.
Advantages and Limitations for Lab Experiments
One advantage of using [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine in lab experiments is that it is a selective serotonin reuptake inhibitor, which means that it has a specific target in the brain. This specificity allows researchers to study the effects of serotonin on specific behaviors and physiological processes. One limitation of using the compound is that it is a synthetic compound, which means that it may not accurately represent the effects of serotonin in the brain.
Future Directions
There are several future directions for research on [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine. One direction is to study the long-term effects of the compound on the brain and behavior. Another direction is to investigate the effects of the compound on different populations, such as children and the elderly. Additionally, researchers could investigate the effects of the compound on different neurotransmitter systems in the brain. Finally, future research could focus on developing new compounds that target specific serotonin receptors in the brain.
Conclusion:
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a selective serotonin reuptake inhibitor that is widely used in scientific research to study the mechanism of action of serotonin in the nervous system. The compound has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on the compound, including investigating the long-term effects, effects on different populations, effects on different neurotransmitter systems, and developing new compounds.
Synthesis Methods
The synthesis of [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-Phenoxybenzaldehyde with pyrrolidine to form 1-[(3-Phenoxyphenyl)methyl]pyrrolidine. In the second step, the resulting compound is reacted with formaldehyde to form [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanol. Finally, the compound is treated with ammonium chloride to form [1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine.
Scientific Research Applications
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine is widely used in scientific research to study the mechanism of action of serotonin in the nervous system. It is used to investigate the role of serotonin in mood regulation, anxiety, and depression. The compound is also used to study the effects of serotonin on sleep, appetite, and sexual behavior.
properties
IUPAC Name |
[1-[(3-phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-12-16-9-10-20(14-16)13-15-5-4-8-18(11-15)21-17-6-2-1-3-7-17/h1-8,11,16H,9-10,12-14,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDXHLQZSNOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)

![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methanamine](/img/structure/B7554440.png)



![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)